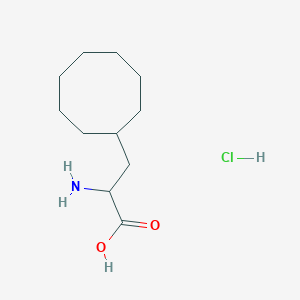

2-Amino-3-cyclooctyl-propanoic acid;hydrochloride

CAS No.: 190905-78-3

Cat. No.: VC11672300

Molecular Formula: C11H22ClNO2

Molecular Weight: 235.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 190905-78-3 |

|---|---|

| Molecular Formula | C11H22ClNO2 |

| Molecular Weight | 235.75 g/mol |

| IUPAC Name | 2-amino-3-cyclooctylpropanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C11H21NO2.ClH/c12-10(11(13)14)8-9-6-4-2-1-3-5-7-9;/h9-10H,1-8,12H2,(H,13,14);1H |

| Standard InChI Key | MKRNVSMIDNZRFX-UHFFFAOYSA-N |

| SMILES | C1CCCC(CCC1)CC(C(=O)O)N.Cl |

| Canonical SMILES | C1CCCC(CCC1)CC(C(=O)O)N.Cl |

Introduction

Structural and Chemical Properties

The molecular formula of 2-amino-3-cyclooctyl-propanoic acid hydrochloride is CHNO·HCl, yielding a molecular weight of 235.76 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00, Cl=35.45). The cyclooctyl group introduces significant steric bulk, influencing the compound’s conformational flexibility and intermolecular interactions. Key physicochemical properties inferred from structurally related compounds include:

The hydrochloride salt form improves aqueous solubility compared to the free base, a critical factor for biological applications. The cyclooctyl group’s chair-like conformation may stabilize peptide secondary structures by restricting backbone flexibility .

Synthesis Methodologies

While no direct synthesis route for 2-amino-3-cyclooctyl-propanoic acid hydrochloride is documented in the provided sources, analogous protocols for cyclic β-amino acids suggest two plausible approaches:

Enamine-Based Cyclization

Drawing from the synthesis of 3-(2-oxocyclopentyl)-propionic acid , cyclooctanone could react with acrylate derivatives via a Mannich-like mechanism. For example:

-

Condensation: Cyclooctanone reacts with morpholine and p-toluenesulfonic acid to form an enamine intermediate.

-

Acrylate Addition: The enamine undergoes Michael addition with methyl acrylate, followed by hydrolysis to yield 3-cyclooctyl-propanoic acid.

-

Amination: Introducing an amino group via Strecker synthesis or reductive amination.

-

Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .

Chiral Resolution

If enantiomeric purity is required, chiral auxiliaries or enzymatic resolution (e.g., using acylases) could separate D/L forms, as seen in S-(cyclopropylmethyl)-L-cysteine production .

Research and Industrial Applications

Peptide Engineering

The cyclooctyl group’s rigidity makes this compound a candidate for stabilizing α-helices or β-sheets in therapeutic peptides. For instance, substituting natural amino acids with cyclooctyl analogs could enhance proteolytic resistance, as demonstrated in cyclobutyl-containing peptides .

Drug Discovery

Inhibitors targeting enzymes with hydrophobic binding pockets (e.g., proteases, kinases) may benefit from the cyclooctyl moiety’s steric bulk. A related compound, Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, shows promise in metabolic disorder drug candidates , suggesting similar potential here.

Biochemical Probes

The hydrochloride salt’s solubility facilitates its use in crystallography or NMR studies to probe protein-ligand interactions. Cyclic amino acids are often employed to map enzyme active sites .

Future Directions

-

Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve yield, inspired by cyclopentyl propionate synthesis .

-

Biophysical Studies: Investigating the cyclooctyl group’s impact on peptide thermodynamics using circular dichroism or molecular dynamics.

-

Therapeutic Screening: High-throughput assays to identify antimicrobial or anticancer activity, leveraging the compound’s structural novelty.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume